4-bromo-N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]benzamide
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Overview
Description
1-(4-BROMOBENZOYL)-3-{3-CYANO-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}THIOUREA is a complex organic compound that belongs to the class of thiourea derivatives This compound is characterized by the presence of a bromobenzoyl group, a cyano group, and a cyclooctathiophene moiety
Preparation Methods
The synthesis of 1-(4-BROMOBENZOYL)-3-{3-CYANO-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}THIOUREA typically involves the reaction of 4-bromobenzoyl chloride with 2-aminothiazole in the presence of potassium thiocyanate . The reaction conditions include the use of an appropriate solvent, such as acetonitrile, and maintaining the reaction mixture at a specific temperature to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-BROMOBENZOYL)-3-{3-CYANO-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-BROMOBENZOYL)-3-{3-CYANO-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}THIOUREA has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: The compound is being investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 1-(4-BROMOBENZOYL)-3-{3-CYANO-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}THIOUREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
1-(4-BROMOBENZOYL)-3-{3-CYANO-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}THIOUREA can be compared with other thiourea derivatives and thiophene-containing compounds. Similar compounds include:
1-(1,3-BENZOTHIAZOL-2-YL)-3-(4-BROMOBENZOYL)THIOUREA: This compound has a similar structure but contains a benzothiazole moiety instead of a cyclooctathiophene moiety.
THIOPHENE DERIVATIVES: Compounds containing the thiophene nucleus, such as 2,5-dimethylthiophene, exhibit various biological activities and are used in medicinal chemistry
Properties
Molecular Formula |
C19H18BrN3OS2 |
---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
4-bromo-N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C19H18BrN3OS2/c20-13-9-7-12(8-10-13)17(24)22-19(25)23-18-15(11-21)14-5-3-1-2-4-6-16(14)26-18/h7-10H,1-6H2,(H2,22,23,24,25) |
InChI Key |
YYSLMVJUEUZWBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=S)NC(=O)C3=CC=C(C=C3)Br)C#N |
Origin of Product |
United States |
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